molecular formula C10H9F3N2O B2497774 N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 2361656-74-6

N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

Cat. No. B2497774
CAS RN: 2361656-74-6
M. Wt: 230.19
InChI Key: LPOKWXYDAYLHOD-UHFFFAOYSA-N
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Description

“N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are used in the protection of crops from pests .


Synthesis Analysis

The synthesis of “N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” involves the use of pyrimidifen as a template according to the bioisosterism . The synthesis of trifluoromethylpyridines, a key structural motif in this compound, can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” includes a trifluoromethyl group and a pyridine moiety . These distinctive physical-chemical properties are thought to contribute to the biological activities of this class of compounds .

properties

IUPAC Name

N-[5-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-3-8(16)15-7-4-6(2)9(14-5-7)10(11,12)13/h3-5H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOKWXYDAYLHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

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